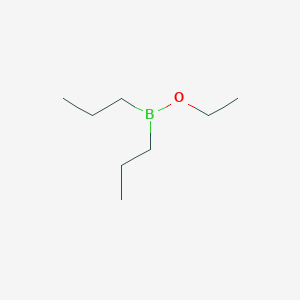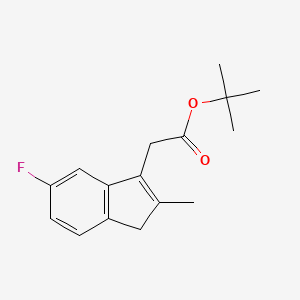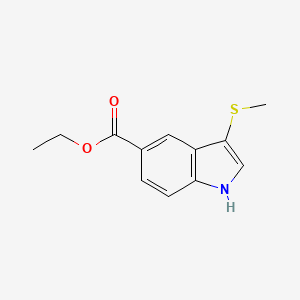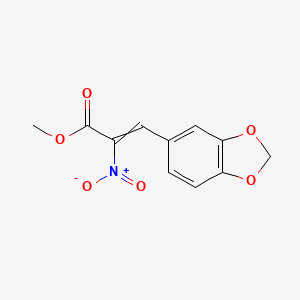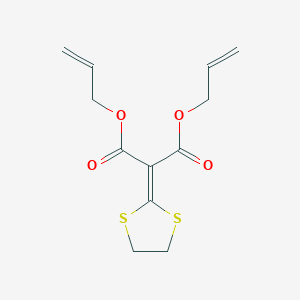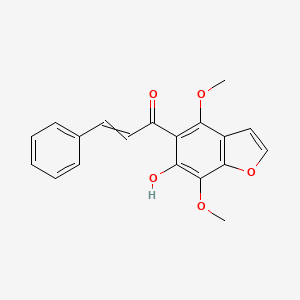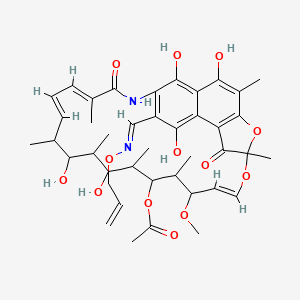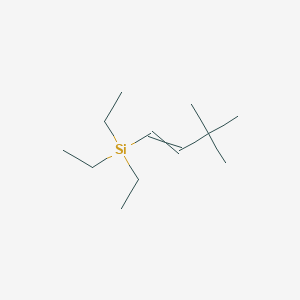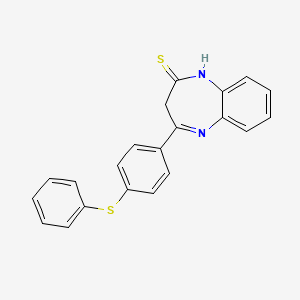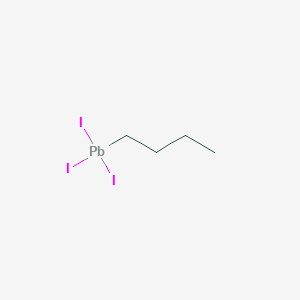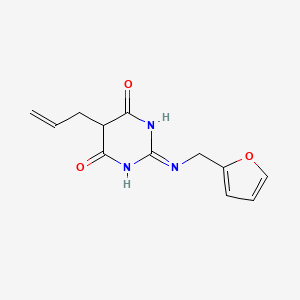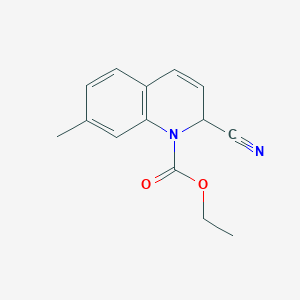![molecular formula C8H12O2 B14652542 7,8-Dioxabicyclo[4.2.2]dec-9-ene CAS No. 52148-56-8](/img/structure/B14652542.png)
7,8-Dioxabicyclo[4.2.2]dec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dioxabicyclo[4.2.2]dec-9-ene: is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It features a bicyclic structure with two oxygen atoms forming an epoxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dioxabicyclo[4.2.2]dec-9-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of a diene precursor using peracids or other oxidizing agents. The reaction conditions often include:
Temperature: Moderate temperatures (0-25°C) to control the reaction rate.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalysts: Acidic or basic catalysts to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dioxabicyclo[4.2.2]dec-9-ene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
7,8-Dioxabicyclo[4.2.2]dec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,8-Dioxabicyclo[4.2.2]dec-9-ene involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dioxabicyclo[4.2.2]decane: Lacks the double bond present in 7,8-Dioxabicyclo[4.2.2]dec-9-ene.
7,8-Dioxabicyclo[3.2.2]nonane: Has a different ring structure with fewer carbon atoms.
Uniqueness
7,8-Dioxabicyclo[422]dec-9-ene is unique due to its specific bicyclic structure and the presence of an epoxide ring
Propiedades
Número CAS |
52148-56-8 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
7,8-dioxabicyclo[4.2.2]dec-9-ene |
InChI |
InChI=1S/C8H12O2/c1-2-4-8-6-5-7(3-1)9-10-8/h5-8H,1-4H2 |
Clave InChI |
MNEHGPASSFGNGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C=CC(C1)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


